2,7-Dinitrooctane-3,6-diol
Description
Structure
3D Structure
Properties
IUPAC Name |
2,7-dinitrooctane-3,6-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O6/c1-5(9(13)14)7(11)3-4-8(12)6(2)10(15)16/h5-8,11-12H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USKKUOGYTDOYCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CCC(C(C)[N+](=O)[O-])O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,7 Dinitrooctane 3,6 Diol
Retrosynthetic Analysis and Strategic Disconnections for the Dinitrodiol Scaffold
A retrosynthetic analysis of 2,7-Dinitrooctane-3,6-diol reveals several potential disconnection points. The primary strategic disconnections involve the carbon-carbon bonds and the carbon-heteroatom bonds. A logical approach is to disconnect the C-N bonds of the nitro groups and the C-O bonds of the hydroxyl groups, leading to a simpler octane (B31449) backbone. However, a more synthetically viable approach involves disconnections that lead to readily available starting materials and employ reliable bond-forming reactions.
One effective retrosynthetic strategy involves a double Henry reaction (also known as a nitroaldol reaction). This approach disconnects the C3-C4 and C5-C6 bonds, leading back to a four-carbon dialdehyde, such as succinaldehyde, and two molecules of a nitroalkane, like nitroethane. This is a powerful strategy as it constructs the carbon skeleton and introduces the nitro and hydroxyl functionalities in a single conceptual step.
Another plausible retrosynthetic route involves the disconnection at the C4-C5 bond of the octane backbone. This would lead to two functionalized four-carbon fragments that could be coupled. Furthermore, disconnection of the C-O bonds suggests a dihydroxylation of an octadiene precursor, while disconnection of the C-N bonds could imply a nitration of an octane-3,6-diol. However, direct nitration of an alcohol-containing molecule can be challenging due to the oxidizing nature of nitrating agents.
| Disconnection Strategy | Precursors | Key Reactions |
| Double Henry Reaction | Succinaldehyde, Nitroethane | Henry (Nitroaldol) Reaction |
| C4-C5 Bond Cleavage | Functionalized Butane Derivatives | Coupling Reactions |
| Dihydroxylation Route | Octa-2,6-diene | Stereoselective Dihydroxylation |
| Nitration of Diol | Octane-3,6-diol | Nitration |
Multi-Step Synthesis Pathways from Readily Available Precursors
Based on the retrosynthetic analysis, several multi-step pathways can be devised to synthesize this compound from simple, commercially available precursors.
While direct nitration of an alkane diol is often problematic, the introduction of nitro groups can be achieved through various methods. One common method for synthesizing vicinal dinitro compounds is through the oxidation of vicinal diamines. For instance, a suitable diaminooctanediol could be oxidized to the corresponding dinitrodiol. A more direct approach to dinitroalkanes involves a tandem Henry reaction followed by a Michael addition, which can be catalyzed by a base. rsc.orgresearchgate.net
The stereochemistry of the hydroxyl groups in this compound is a critical aspect of its synthesis. Stereoselective methods for diol formation are therefore of paramount importance. One of the most reliable methods for the stereoselective synthesis of diols is the dihydroxylation of alkenes. Depending on the reagents used, either syn- or anti-diols can be obtained. For example, the use of osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) results in syn-dihydroxylation, where both hydroxyl groups are added to the same face of the double bond. libretexts.orglibretexts.org In contrast, anti-dihydroxylation can be achieved through the epoxidation of an alkene followed by acid-catalyzed ring-opening. libretexts.orglibretexts.org
Another powerful method for controlling the stereochemistry of 1,3-diols is the stereoselective reduction of β-hydroxy ketones or 1,3-diketones. rsc.orgrsc.orgacs.org For instance, chelation-controlled reduction of a β-alkoxy ketone can lead to the formation of syn-1,3-diols with high selectivity. nih.gov
The optimization of reaction conditions is crucial for achieving high yields and stereoselectivity in the synthesis of this compound. For the Henry reaction, the choice of base, solvent, and temperature can significantly influence the outcome. wikipedia.orgorganic-chemistry.org While a variety of bases can be used, including alkali metal hydroxides and organic amines, careful selection is necessary to control the reaction rate and prevent side reactions. wikipedia.org
In stereoselective reductions of diketones, the choice of reducing agent and additives is critical. For example, the use of samarium diiodide (SmI₂) has been shown to be effective for the stereoselective reduction of β-hydroxy ketones to anti-1,3-diols. acs.org The development of a robust and scalable process would require careful optimization of each step to ensure reproducibility and high purity of the final product.
| Reaction Step | Key Parameters for Optimization | Desired Outcome |
| Henry Reaction | Base, Solvent, Temperature, Stoichiometry | High yield of β-nitro alcohol, control of diastereoselectivity |
| Dihydroxylation | Oxidant (e.g., OsO₄, KMnO₄), Ligands | High stereoselectivity (syn or anti), good yield |
| Ketone Reduction | Reducing Agent, Additives (e.g., chelating agents) | High diastereoselectivity for the desired diol isomer |
Catalytic Systems in the Formation of Dinitrodiols
Catalysis plays a vital role in the efficient and selective synthesis of dinitrodiols. In the context of the Henry reaction, the use of chiral catalysts can induce enantioselectivity, leading to the formation of specific stereoisomers. wikipedia.org Various metal complexes and organocatalysts have been developed for asymmetric Henry reactions. organic-chemistry.orgmdpi.com
For the introduction of nitro groups, catalytic nitration of alkanes has been explored, although it often suffers from a lack of selectivity. acs.orgresearchgate.netlibretexts.orgpnas.orgalgoreducation.com Catalysts such as N-hydroxyphthalimide (NHPI) have been shown to promote the nitration of light alkanes under relatively mild conditions. acs.orgresearchgate.net
In the context of forming the diol functionality, catalytic asymmetric dihydroxylation of alkenes is a well-established and powerful method. The use of catalytic amounts of osmium tetroxide in the presence of a stoichiometric co-oxidant and chiral ligands can provide diols with high enantiomeric excess. organicreactions.org
Chemo-, Regio-, and Stereoselective Synthetic Approaches for this compound
A successful synthesis of this compound hinges on the effective control of chemo-, regio-, and stereoselectivity at each step.
Chemoselectivity: In a molecule with multiple functional groups, reactions must be selective for the desired group. For instance, when reducing a dinitro diketone to a dinitrodiol, the reducing agent should selectively reduce the ketone groups without affecting the nitro groups.
Regioselectivity: This is crucial when functionalizing an unsymmetrical precursor. For example, in the partial oxidation or reduction of a symmetrical precursor, controlling which positions are functionalized is key.
Stereoselectivity: The control over the formation of stereoisomers is arguably the most significant challenge in the synthesis of this compound, which has multiple chiral centers. Asymmetric catalysis and substrate-controlled reactions are essential tools to achieve the desired stereoisomer. The development of new chemo-, regio-, and stereoselective reactions is an active area of research in organic synthesis. mdpi.comrsc.org
A potential stereoselective synthesis could involve an asymmetric Henry reaction to set the stereocenters at C2 and C3 (and C6 and C7), followed by a diastereoselective reduction of a resulting diketone intermediate to establish the stereochemistry at C3 and C6.
Emerging Synthetic Technologies (e.g., Flow Chemistry, Mechanochemistry, Biocatalysis) in Dinitrodiol Production
The synthesis of this compound and related dinitrodiols is increasingly benefiting from emerging synthetic technologies that offer significant advantages over traditional batch processing. These modern approaches, including flow chemistry, mechanochemistry, and biocatalysis, provide avenues for enhanced safety, efficiency, stereoselectivity, and sustainability in the production of these valuable chemical intermediates.
Flow Chemistry
Continuous flow chemistry has emerged as a powerful tool for the synthesis of nitro compounds, offering precise control over reaction parameters and enhanced safety profiles, particularly when handling energetic materials like nitroalkanes. cardiff.ac.ukeuropa.eu The synthesis of dinitrodiols, which often involves highly exothermic nitroaldol (Henry) reactions, can be significantly improved through the implementation of flow processes. cardiff.ac.ukwikipedia.orgtcichemicals.comorganic-chemistry.org
The key advantages of flow chemistry in this context include superior heat and mass transfer, which allows for the safe execution of reactions at elevated temperatures, thereby accelerating reaction rates. cardiff.ac.ukeuropa.eu The small reactor volumes inherent to flow systems minimize the amount of hazardous material present at any given time, drastically reducing the risks associated with potential runaway reactions. europa.eu
In a typical flow setup for a nitroaldol reaction, streams of the aldehyde or dialdehyde and the nitroalkane are continuously pumped and mixed, then passed through a heated reactor coil. The residence time, temperature, and stoichiometry can be precisely controlled to optimize the yield and selectivity of the desired nitroalcohol or dinitrodiol. cardiff.ac.uk For the synthesis of this compound, a two-step sequential flow process could be envisioned, or a direct approach from a corresponding dialdehyde.
Table 1: Illustrative Comparison of Batch vs. Flow Synthesis for Nitroaldol Reactions
| Parameter | Batch Synthesis | Flow Synthesis |
|---|---|---|
| Reaction Time | Often several hours to days | Minutes to hours cardiff.ac.uk |
| Temperature Control | Difficult to maintain isothermally, risk of hotspots | Precise and uniform temperature control |
| Safety | Higher risk due to large volumes of reagents | Significantly improved safety with small reactor volumes europa.eu |
| Scalability | Challenging and often requires re-optimization | Readily scalable by extending reaction time or using parallel reactors |
| Product Purity | May require extensive purification | Often higher purity due to reduced side reactions cardiff.ac.uk |
Research on the use of flow reactors for nitroaldol reactions has demonstrated good to excellent yields of nitroalcohols from various aldehydes and nitromethane, showcasing the potential for applying this technology to dinitrodiol synthesis. cardiff.ac.uk
Mechanochemistry
Mechanochemistry, the use of mechanical force to induce chemical reactions, presents a novel and sustainable approach to the synthesis of organic compounds, including those with nitro functionalities. mdpi.com This solvent-free or low-solvent methodology can lead to the formation of new C-C bonds and has been explored for the synthesis of energetic materials. rsc.orgresearchgate.net
While specific applications of mechanochemistry for the direct synthesis of this compound are not yet widely reported, the principles of this technology suggest its potential applicability. The reaction would typically be carried out in a ball mill, where the mechanical energy from grinding media facilitates the reaction between the starting materials in a solid or semi-solid state. This approach can overcome activation energy barriers and promote reactions that are difficult to achieve in solution. mdpi.com The potential benefits include reduced waste, shorter reaction times, and access to different reaction pathways compared to traditional solution-phase synthesis.
Biocatalysis
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral nitroalcohols and dinitrodiols. rsc.orgnih.gov The use of enzymes can provide access to specific stereoisomers, which is often a significant challenge in traditional chemical synthesis. bohrium.commdpi.com Several biocatalytic strategies have been developed for the asymmetric synthesis of β-nitroalcohols, which are the key building blocks for dinitrodiols. rsc.orgnih.gov
These strategies include:
Enzyme-catalyzed Henry Reaction: Specific enzymes, such as hydroxynitrile lyases (HNLs), have been shown to catalyze the nitroaldol reaction with high enantioselectivity. bohrium.com
Asymmetric Reduction of α-Nitroketones: Alcohol dehydrogenases (ADHs) can reduce α-nitroketones to the corresponding chiral β-nitroalcohols with high conversion and enantioselectivity. mdpi.com
Kinetic Resolution: Enzymes like lipases can be used for the kinetic resolution of racemic mixtures of nitroalcohols. rsc.orgbohrium.com
Chemoenzymatic Cascades: One-pot, multi-step reactions combining chemical and biological catalysts can be designed to produce complex molecules like chiral γ-nitroalcohols from simple precursors. nih.govrsc.org
A promising approach for the synthesis of dinitrodiols is the use of one-pot cascade reactions. For instance, a biocatalytic oxidation of a diol to a dialdehyde, followed by a chemo-catalyzed double Henry reaction could yield the desired dinitrodiol. Recent research has demonstrated the synthesis of dinitroalkanes from aliphatic aldehydes in a three-step cascade reaction catalyzed by phosphate buffer and lysine. rsc.org This highlights the potential for developing similar cascades for dinitrodiol synthesis under mild, aqueous conditions.
Table 2: Overview of Biocatalytic Strategies for Chiral β-Nitroalcohol Synthesis
| Biocatalytic Strategy | Enzyme Class | Key Advantage |
|---|---|---|
| Asymmetric Henry Reaction | Hydroxynitrile Lyases (HNLs) | Direct formation of enantiopure nitroalcohols |
| Asymmetric Reduction | Alcohol Dehydrogenases (ADHs) | High enantioselectivity for specific stereoisomers mdpi.com |
| Kinetic Resolution | Lipases | Separation of enantiomers from a racemic mixture rsc.org |
| Dynamic Kinetic Resolution | Hydrolases/Racemization Catalyst | Theoretical 100% yield of a single enantiomer |
The development of these emerging technologies holds significant promise for the future of this compound production, paving the way for safer, more efficient, and sustainable manufacturing processes.
Advanced Spectroscopic and Structural Elucidation of 2,7 Dinitrooctane 3,6 Diol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
One-Dimensional (¹H, ¹³C) and Two-Dimensional (COSY, HSQC, HMBC, NOESY) NMR Techniques
One-Dimensional (¹H and ¹³C) NMR: The ¹H NMR spectrum of 2,7-Dinitrooctane-3,6-diol would be expected to show distinct signals for each chemically unique proton. The protons on the terminal methyl groups (C1 and C8) would likely appear as doublets in the upfield region (approx. 1.0-1.5 ppm). The protons attached to the carbons bearing the hydroxyl groups (C3 and C6) and the nitro groups (C2 and C7) would be shifted further downfield due to the electron-withdrawing effects of the oxygen and nitro functionalities. The protons of the central methylene (B1212753) groups (C4 and C5) would also have characteristic chemical shifts.
The ¹³C NMR spectrum would complement the proton data, showing signals for each unique carbon atom. The carbons bonded to the electronegative oxygen (C3, C6) and nitrogen (C2, C7) atoms would be significantly deshielded and appear at higher chemical shifts compared to the methyl (C1, C8) and methylene (C4, C5) carbons.
Expected ¹H and ¹³C NMR Chemical Shifts (Hypothetical Data)
| Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1, C8 (CH₃) | ~1.2 (doublet) | ~15-20 |
| C2, C7 (CH-NO₂) | ~4.5-5.0 (multiplet) | ~85-95 |
| C3, C6 (CH-OH) | ~3.8-4.2 (multiplet) | ~65-75 |
| C4, C5 (CH₂) | ~1.6-2.0 (multiplet) | ~30-40 |
Two-Dimensional NMR: To confirm the connectivity, 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. sdsu.edu For instance, a cross-peak would be expected between the C1-methyl protons and the C2-methine proton, confirming their adjacent relationship. Similarly, correlations would be seen between protons on C2-C3, C3-C4, C4-C5, C5-C6, and C6-C7.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. youtube.com It would definitively link the proton signals to their corresponding carbon signals listed in the table above.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. youtube.com It is crucial for piecing together the carbon skeleton. For example, the methyl protons on C1 should show a correlation to the carbon at C2 and potentially C3.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which is vital for determining stereochemistry. princeton.edu
Elucidation of Stereochemical Relationships via NMR Spectroscopy
This compound has four stereocenters (C2, C3, C6, and C7), meaning multiple stereoisomers are possible. NMR, particularly NOESY, can help determine the relative configuration. researchgate.net For example, if the protons on C2 and C3 are on the same side of the molecule (a syn relationship), a NOESY correlation might be observed between them. If they are on opposite sides (anti), this correlation would be absent or very weak. By systematically analyzing these spatial relationships across the molecule, the relative stereochemistry of the diastereomers can be proposed.
Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis
Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands.
Expected IR Absorption Bands (Hypothetical Data)
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|---|
| O-H (Alcohol) | 3200-3600 (broad) | Stretching |
| C-H (Alkyl) | 2850-3000 | Stretching |
| N-O (Nitro) | 1500-1570 (strong) | Asymmetric Stretching |
| N-O (Nitro) | 1300-1370 (strong) | Symmetric Stretching |
| C-O (Alcohol) | 1000-1250 | Stretching |
The presence of a broad band around 3200-3600 cm⁻¹ would confirm the hydroxyl (-OH) groups, while two strong, sharp peaks around 1550 cm⁻¹ and 1350 cm⁻¹ would be definitive evidence for the nitro (-NO₂) groups.
High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Validation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HR-MS) provides an extremely precise measurement of a molecule's mass-to-charge ratio, allowing for the unambiguous determination of its molecular formula. nih.gov For this compound (C₈H₁₆N₂O₆), the expected exact mass would be calculated and compared to the experimental value to confirm the elemental composition.
Furthermore, by inducing fragmentation of the molecule, MS analysis reveals the structure of the resulting pieces. The fragmentation pattern can be used to deduce the original structure. Expected fragmentation pathways for this molecule could include:
Loss of water (H₂O) from the alcohol groups.
Loss of a nitro group (NO₂).
Cleavage of the carbon-carbon bonds, particularly between C3-C4 and C5-C6, leading to characteristic fragment ions.
X-ray Crystallography for Solid-State Structural Determination and Absolute Configuration
If this compound can be grown into a suitable single crystal, X-ray crystallography provides the most definitive structural information. nih.gov This technique can determine the three-dimensional arrangement of atoms in the solid state, including precise bond lengths, bond angles, and torsional angles.
Most importantly, for a chiral molecule, X-ray crystallography is the gold standard for determining the absolute configuration of its stereocenters, provided a heavy atom is present or anomalous dispersion techniques are used. nih.gov This would allow for the unambiguous assignment of R or S configuration to each of the four chiral centers (C2, C3, C6, and C7).
Chiroptical Spectroscopy (e.g., Vibrational Circular Dichroism, Electronic Circular Dichroism) for Enantiomeric Characterization
Chiroptical spectroscopy techniques are specifically sensitive to the chirality of a molecule.
Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by chromophores. mdpi.com The nitro group is a chromophore that would likely give rise to an ECD signal. The resulting spectrum, often a complex pattern of positive and negative bands, serves as a unique fingerprint for a specific enantiomer.
Vibrational Circular Dichroism (VCD): VCD is the vibrational (infrared) equivalent of ECD, measuring the differential absorption of circularly polarized infrared radiation. researchgate.net VCD spectra can be very sensitive to the absolute configuration of a molecule. By comparing the experimental VCD spectrum to spectra predicted by quantum chemical calculations for the different possible stereoisomers, the absolute configuration of the molecule in solution can be determined. nih.gov
These techniques are powerful for assigning the absolute stereochemistry when X-ray crystallography is not feasible or when confirmation of the structure in solution is required. dtu.dk
Reactivity and Reaction Mechanism Studies of 2,7 Dinitrooctane 3,6 Diol
Transformations of the Nitro Functionality in 2,7-Dinitrooctane-3,6-diol
The reactivity of the nitro groups in this compound is expected to be a focal point of its chemical transformations. The strong electron-withdrawing nature of the nitro group influences the acidity of adjacent protons and provides a site for various chemical modifications.
Nucleophilic Substitution and Elimination Pathways
In aliphatic nitro compounds, the carbon atom bearing the nitro group can be susceptible to nucleophilic attack, although this is less common than for alkyl halides. The presence of the hydroxyl groups on the adjacent carbons in this compound could influence the reaction pathways. Under basic conditions, deprotonation of the α-carbon could lead to the formation of a nitronate anion. This intermediate could then participate in substitution reactions.
Elimination reactions are also a possibility, particularly if a suitable leaving group is present or can be generated. For instance, dehydration of the hydroxyl groups could potentially be followed by the elimination of the nitro group under specific conditions, leading to the formation of an unsaturated system. The stereochemistry of the diol would play a significant role in determining the feasibility and outcome of such elimination pathways.
Reduction Reactions of Nitro Groups
The reduction of nitro groups is a fundamental transformation in organic synthesis, yielding a range of products depending on the reagents and reaction conditions. For this compound, the selective or complete reduction of the two nitro groups would lead to various amino-diol derivatives.
Common methods for the reduction of aliphatic nitro compounds include catalytic hydrogenation using catalysts such as Raney nickel or platinum on carbon. wikipedia.orgorganic-chemistry.org Chemical reducing agents like iron in acidic media, zinc dust with ammonium (B1175870) chloride, or metal hydrides such as lithium aluminum hydride could also be employed. wikipedia.org The choice of reducing agent would be critical to avoid the reduction of other functional groups, although the hydroxyl groups are generally stable under many nitro reduction conditions. The partial reduction of one nitro group in the presence of the other would be a synthetic challenge, potentially achievable through careful control of stoichiometry and reaction parameters.
| Reducing Agent | Potential Product(s) | General Reaction Conditions |
| H₂, Pd/C | 2,7-Diaminooctane-3,6-diol | Hydrogen atmosphere, solvent (e.g., ethanol (B145695), methanol) |
| Fe, HCl | 2,7-Diaminooctane-3,6-diol | Acidic aqueous solution |
| Zn, NH₄Cl | 2,7-Dihydroxylaminooctane-3,6-diol | Aqueous solution |
| LiAlH₄ | 2,7-Diaminooctane-3,6-diol | Anhydrous ether solvent |
This table presents potential reduction products based on general reactions of nitroalkanes and does not represent experimentally verified outcomes for this compound.
Reactions Involving Intramolecular Cyclization
The presence of two nitro groups and two hydroxyl groups within the same molecule raises the possibility of intramolecular cyclization reactions. Depending on the relative stereochemistry of the substituents on the octane (B31449) backbone, the molecule could adopt conformations that favor ring formation. For instance, under reducing conditions that form amino groups, an intramolecular condensation between an amino group and a hydroxyl group (or a derivative thereof) could lead to the formation of a heterocyclic ring system, such as a substituted piperidine (B6355638) or pyrrolidine (B122466) derivative. The Paal-Knorr reaction, which typically involves 1,4-dicarbonyl compounds, provides a conceptual parallel for the cyclization of difunctional compounds to form five-membered rings. mdpi.com
Reactions of the Hydroxyl Functionalities
The two hydroxyl groups in this compound are expected to exhibit typical alcohol reactivity, serving as sites for nucleophilic attack and as precursors for a variety of functional group transformations.
Esterification and Etherification Reactions
The hydroxyl groups can be readily converted to esters through reaction with carboxylic acids, acid chlorides, or anhydrides, typically in the presence of an acid or base catalyst. The formation of mono- or di-esters would be possible, with selectivity potentially achievable by controlling the stoichiometry of the acylating agent.
Etherification, the conversion of the hydroxyl groups to ethers, could be accomplished through reactions such as the Williamson ether synthesis. This would involve deprotonation of the hydroxyl groups with a strong base to form alkoxides, followed by reaction with an alkyl halide. The formation of cyclic ethers might also be possible through intramolecular reactions if a suitable leaving group is introduced at another position in the molecule.
Oxidation and Derivatization Strategies
Oxidation of the secondary hydroxyl groups in this compound would yield the corresponding ketones, resulting in the formation of 2,7-Dinitrooctane-3,6-dione. A variety of oxidizing agents, such as chromate-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC) or Swern oxidation conditions, could be employed for this transformation. The presence of the nitro groups would need to be considered, as some oxidizing agents might be incompatible.
Derivatization of the hydroxyl groups could also be used to introduce other functionalities or to protect them during reactions at the nitro groups. For example, conversion to silyl (B83357) ethers would provide bulky, non-reactive groups that could be removed under specific conditions.
| Reagent | Transformation | Potential Product |
| Acetic Anhydride, Pyridine | Esterification | 2,7-Dinitrooctane-3,6-diyl diacetate |
| Sodium Hydride, Methyl Iodide | Etherification | 3,6-Dimethoxy-2,7-dinitrooctane |
| Pyridinium Chlorochromate (PCC) | Oxidation | 2,7-Dinitrooctane-3,6-dione |
This table illustrates potential reactions of the hydroxyl groups based on general organic chemistry principles, not on specific studies of this compound.
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Stereochemical and Conformational Analysis of 2,7 Dinitrooctane 3,6 Diol
Determination of Absolute and Relative Stereochemistry for all Stereoisomers
Theoretically, with four chiral centers, 2,7-Dinitrooctane-3,6-diol could exist as up to 2^4 = 16 stereoisomers. These would consist of eight pairs of enantiomers. The absolute configuration of each chiral center would be designated as either (R) or (S) based on the Cahn-Ingold-Prelog priority rules. The relative stereochemistry would describe the orientation of the substituents on the carbon backbone relative to each other (e.g., syn or anti). The determination of the absolute and relative stereochemistry for each of these stereoisomers would require sophisticated analytical techniques such as X-ray crystallography or advanced nuclear magnetic resonance (NMR) spectroscopy on isolated, pure samples. As no such studies are publicly available, a definitive assignment of stereochemistry for all possible stereoisomers is not possible.
Conformational Preferences and Dynamics in Various States (Solution, Solid)
The conformational preferences of this compound in both solution and the solid state would be dictated by a balance of intramolecular forces, including hydrogen bonding (between the hydroxyl groups and between hydroxyl and nitro groups), dipole-dipole interactions of the nitro groups, and steric hindrance from the various substituents. In solution, the molecule would be expected to be flexible, with rotation around the carbon-carbon single bonds leading to a dynamic equilibrium of different conformers. The specific solvent would play a significant role in influencing which conformers are most stable. In the solid state, the molecule would adopt a more rigid conformation, likely one that maximizes favorable intermolecular interactions within the crystal lattice. However, without experimental data, the specific preferred conformations remain unknown.
Influence of Stereochemistry on Chemical Reactivity and Selectivity
The stereochemistry of this compound would profoundly impact its chemical reactivity and selectivity. The spatial arrangement of the nitro and hydroxyl groups would affect the accessibility of these functional groups to reagents. For instance, the rate of reactions involving the hydroxyl groups (e.g., esterification, oxidation) would likely differ between stereoisomers due to varying degrees of steric hindrance. Furthermore, the stereochemistry would influence the molecule's ability to act as a chiral ligand or catalyst, where the specific three-dimensional structure is crucial for achieving stereoselectivity in chemical transformations.
Enantioselective Synthesis and Chiral Resolution Methodologies for this compound
The synthesis of specific enantiomers or diastereomers of this compound would require advanced asymmetric synthesis strategies. These could include the use of chiral starting materials, chiral auxiliaries, or stereoselective catalysts to control the formation of the desired stereoisomers. Chiral resolution, the separation of a racemic mixture into its constituent enantiomers, could potentially be achieved through techniques such as classical resolution with a chiral resolving agent, chiral chromatography, or enzymatic resolution. Given the lack of published synthetic routes to this compound, no specific methodologies for its enantioselective synthesis or chiral resolution can be detailed.
Computational Chemistry and Theoretical Investigations of 2,7 Dinitrooctane 3,6 Diol
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods) for Electronic Structure and Energy Landscapes
Quantum chemical calculations are fundamental to modern chemistry, providing a means to determine the geometric and electronic properties of molecules. mdpi.comresearchgate.net Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation, yielding the molecule's wave function and energy. researchgate.net For 2,7-Dinitrooctane-3,6-diol, these calculations begin with geometry optimization, a process that finds the lowest energy arrangement of atoms, corresponding to the most stable molecular structure.
DFT, particularly with hybrid functionals like B3LYP, offers a balance of computational cost and accuracy for molecules of this size. researchgate.netmdpi.com Ab initio methods, such as Møller-Plesset perturbation theory (MP2), can be used for higher accuracy calculations. mdpi.com These computations yield key structural parameters, including bond lengths, bond angles, and dihedral angles.
Furthermore, these methods are used to explore the potential energy surface (PES) or energy landscape of the molecule. Due to its flexible octane (B31449) backbone and multiple stereocenters, this compound can exist in various conformations. By systematically rotating bonds and calculating the energy of each resulting conformer, a detailed map of the energy landscape can be constructed, identifying the most stable conformers and the energy barriers between them.
Table 1: Hypothetical Optimized Geometric Parameters for a Conformer of this compound (Calculated at the B3LYP/6-31G(d) level)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-C (alkane) | 1.54 Å |
| C-N (nitro) | 1.49 Å | |
| N=O (nitro) | 1.22 Å | |
| C-O (hydroxyl) | 1.43 Å | |
| O-H (hydroxyl) | 0.96 Å | |
| Bond Angle | O-N-O (nitro) | 125.0° |
| C-C-N (nitro) | 110.5° | |
| C-C-O (hydroxyl) | 109.5° | |
| Note: These values are illustrative examples of what a DFT calculation might produce and are not based on published experimental or computational data for this specific molecule. |
Topological Analysis of Electron Density (e.g., Electron Localization Function - ELF)
The topological analysis of the electron density, ρ(r), provides a rigorous framework for analyzing chemical bonding based on a quantum mechanical observable. nih.govresearchgate.netgla.ac.uk The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the critical points in the electron density to define atoms, bonds, rings, and cages. For this compound, QTAIM analysis would identify bond critical points (BCPs) between covalently linked atoms. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the chemical bonds (e.g., covalent vs. electrostatic).
The Electron Localization Function (ELF) is another powerful tool for interpreting chemical bonding. researchgate.netjussieu.fr ELF maps regions of high electron localization, which are typically associated with atomic cores, covalent bonds, and lone pairs. researchgate.netjussieu.frjussieu.fr An ELF analysis of this compound would be expected to show high ELF values for the C-C, C-H, C-N, N-O, C-O, and O-H bonds, confirming their covalent character. It would also highlight the localization of lone pairs on the oxygen atoms of both the nitro and hydroxyl groups, which are crucial for understanding the molecule's reactivity, particularly its potential for hydrogen bonding.
Table 2: Hypothetical QTAIM Data for Selected Bonds in this compound
| Bond | Electron Density (ρ) at BCP (a.u.) | Laplacian of ρ (∇²ρ) at BCP (a.u.) | Bond Character |
| C-N | 0.25 | -0.50 | Polar Covalent |
| N=O | 0.45 | +0.15 | Polar Covalent (shared, with charge depletion) |
| C-O | 0.23 | -0.45 | Polar Covalent |
| O-H | 0.30 | -1.20 | Highly Polar Covalent |
| Note: This data is hypothetical and serves to illustrate the type of information gained from a QTAIM analysis. |
Natural Population Analysis (NPA) and Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Understanding the distribution of electronic charge within a molecule is key to predicting its reactivity. Natural Population Analysis (NPA) is a method for calculating the atomic charges by distributing the electrons in a way that is consistent with the quantum mechanical wavefunction. For this compound, NPA would quantify the electron-withdrawing effects of the nitro (-NO₂) and hydroxyl (-OH) groups. The oxygen and nitrogen atoms are expected to carry significant negative charges, while the carbon atoms attached to them, and the hydrogen atoms of the hydroxyl groups, would be correspondingly electron-deficient (positive charge).
The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution. researchgate.netmdpi.com The MEP is mapped onto the molecule's electron density surface, with colors indicating different potential values: red typically signifies regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net In this compound, the MEP map would show intense negative potential around the oxygen atoms of the nitro groups, making them sites for interaction with electrophiles or hydrogen bond donors. Conversely, regions of strong positive potential would be located around the acidic hydrogen atoms of the hydroxyl groups, identifying them as primary sites for nucleophilic attack or hydrogen bond acceptance.
Table 3: Hypothetical Natural Population Analysis (NPA) Charges for Key Atoms in this compound
| Atom Type | Atom Location | Calculated Charge (e) |
| Oxygen | Nitro Group (-NO₂) | -0.45 |
| Nitrogen | Nitro Group (-NO₂) | +0.60 |
| Oxygen | Hydroxyl Group (-OH) | -0.70 |
| Hydrogen | Hydroxyl Group (-OH) | +0.48 |
| Carbon | Attached to -NO₂ | +0.15 |
| Carbon | Attached to -OH | +0.25 |
| Note: These charge values are illustrative and represent expected trends based on electronegativity. |
Conceptual Density Functional Theory (CDFT) for Reactivity Indices and Mechanistic Insights
Conceptual Density Functional Theory (CDFT) provides a powerful framework for quantifying chemical reactivity through a set of descriptors derived from the change in energy with respect to the number of electrons. researchgate.netmdpi.comresearchgate.netmdpi.comnih.gov These reactivity indices can predict the stability and reactivity of a molecule without the need to model a specific reaction.
Global reactivity indices describe the molecule as a whole. Key indices include:
Electronic Chemical Potential (μ): Measures the tendency of electrons to escape from the system.
Chemical Hardness (η): Represents the resistance to change in electron distribution.
Global Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
For this compound, the presence of two strong electron-withdrawing nitro groups would likely result in a high electrophilicity index, suggesting it would be reactive towards nucleophiles.
Local reactivity indices, such as the Fukui function, pinpoint the most reactive sites within the molecule for specific types of attack. The Fukui function identifies which atoms are most susceptible to electrophilic, nucleophilic, or radical attack, providing more granular detail than MEP analysis and offering crucial insights for understanding reaction mechanisms.
Table 4: Hypothetical Global Reactivity Indices for this compound
| Index | Symbol | Definition | Hypothetical Value (eV) |
| HOMO Energy | E_HOMO | - | -8.5 |
| LUMO Energy | E_LUMO | - | -3.0 |
| Chemical Potential | μ | (E_HOMO + E_LUMO) / 2 | -5.75 |
| Chemical Hardness | η | (E_LUMO - E_HOMO) | 5.5 |
| Electrophilicity Index | ω | μ² / (2η) | 3.01 |
| Note: These values are for illustrative purposes to demonstrate how CDFT indices quantify reactivity. |
Theoretical Prediction of Spectroscopic Parameters for Structural Validation
Computational chemistry is an invaluable tool for predicting spectroscopic properties, which can then be used to validate a calculated structure or aid in the interpretation of experimental spectra. By calculating the second derivatives of the energy with respect to atomic positions, one can determine the vibrational frequencies of the molecule. This produces a theoretical infrared (IR) spectrum. For this compound, this would allow for the assignment of key vibrational modes, such as the O-H stretching of the hydroxyl groups, the symmetric and asymmetric N-O stretching of the nitro groups, and C-N stretching.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. Theoretical ¹H and ¹³C NMR spectra for this compound can be computed and compared with experimental data if available, serving as a stringent test for the accuracy of the computationally determined molecular geometry.
Table 5: Hypothetical Comparison of Calculated and Expected Experimental Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Functional Group | Calculated Frequency (Scaled) | Expected Experimental Range |
| O-H Stretch | Hydroxyl | 3450 | 3200-3600 |
| C-H Stretch | Alkane | 2960 | 2850-3000 |
| N-O Asymmetric Stretch | Nitro | 1550 | 1500-1600 |
| N-O Symmetric Stretch | Nitro | 1360 | 1300-1390 |
| C-O Stretch | Alcohol | 1080 | 1050-1150 |
| Note: Calculated frequencies are often systematically scaled to better match experimental values. The data shown is hypothetical. |
Computational Modeling of Reaction Pathways and Transition States
Beyond static properties, computational chemistry can model the entire course of a chemical reaction. nih.gov For this compound, one could investigate potential reactions such as dehydration (elimination of water), oxidation of the alcohol groups, or reactions involving the nitro groups.
To model a reaction pathway, the geometries and energies of the reactants, products, and any intermediates are calculated. Critically, the structure of the transition state (TS)—the highest energy point along the reaction coordinate—is also located. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. By mapping this pathway, computational chemists can gain a detailed understanding of the reaction mechanism, including the feasibility of different pathways and the roles of various functional groups. For instance, modeling the acid-catalyzed dehydration of this compound would involve locating the transition states for protonation of the hydroxyl group, loss of water to form a carbocation, and subsequent elimination to form an alkene.
Role of 2,7 Dinitrooctane 3,6 Diol in Advanced Chemical Synthesis and Materials Design Research
Utility as a Precursor for High-Value Organic Compounds
The presence of multiple reactive sites in 2,7-Dinitrooctane-3,6-diol makes it a valuable precursor for the synthesis of high-value organic compounds. The hydroxyl groups can undergo a variety of transformations, including oxidation, esterification, and etherification, while the nitro groups can be reduced to amines or participate in condensation reactions. This dual functionality allows for the construction of complex molecular architectures.
Synthesis of Novel Complex Organic Frameworks
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. acs.orgresearchgate.net While rigid aromatic linkers are commonly employed in MOF synthesis, the use of flexible aliphatic linkers like this compound could lead to the development of novel frameworks with unique properties. The diol functionality could coordinate with metal centers, and the long alkyl chain would introduce a degree of flexibility into the framework, potentially leading to materials with interesting dynamic properties, such as guest-induced structural changes.
The nitro groups could also play a role in the properties of the resulting MOF. They could be post-synthetically modified, for example, by reduction to amino groups, which could then be used to graft other molecules onto the framework. Furthermore, the polar nitro groups could enhance the framework's affinity for certain guest molecules.
Table 1: Potential Metal Centers and Corresponding MOF Families
| Metal Ion/Cluster | Potential MOF Family | Key Characteristics |
| Zn(II) | ZIFs (Zeolitic Imidazolate Frameworks) | High thermal and chemical stability |
| Cu(II) | HKUST-1 analogues | Open metal sites, high porosity |
| Zr(IV) | UiO series (University of Oslo) | Exceptional chemical and thermal stability |
| Cr(III) | MIL series (Materials of Institut Lavoisier) | Large pore volumes and surface areas |
This table presents hypothetical applications of this compound as a linker in the synthesis of known MOF families. The actual outcome of such syntheses would require experimental verification.
Derivatization into Precursors for Energetic Materials
The high nitrogen and oxygen content of this compound makes it an intriguing precursor for the synthesis of energetic materials. The nitro groups are well-known explosophores, and the diol backbone can be further functionalized to increase the energetic output. For instance, nitration of the hydroxyl groups would yield a tetranitrate ester, a compound with a significantly higher energy density.
Research into gem-dinitrodiols, such as 2,2-dinitropropane-1,3-diol, has shown that these molecules can be converted into energetic plasticizers. rsc.org These plasticizers are crucial components of polymer-bonded explosives (PBXs) and propellants, enhancing their processability and mechanical properties without compromising energetic performance. By analogy, derivatives of this compound could be explored for similar applications.
Table 2: Potential Energetic Derivatives of this compound
| Derivative | Synthetic Transformation | Potential Application |
| This compound dinitrate | Nitration of hydroxyl groups | High-energy explosive or propellant ingredient |
| 3,6-Diazido-2,7-dinitrooctane | Conversion of hydroxyls to azides | Energetic plasticizer or melt-cast explosive |
| Poly(2,7-dinitrooctane-3,6-diyl dinitrate) | Polymerization followed by nitration | Energetic binder for composite explosives |
Development of Chiral Auxiliaries and Ligands Based on the Dinitrodiol Scaffold
Chiral diols are valuable building blocks in asymmetric synthesis, serving as precursors for chiral ligands and auxiliaries that can control the stereochemical outcome of a reaction. acs.orgnih.gov The this compound molecule possesses two stereocenters at the C3 and C6 positions, meaning it can exist as multiple stereoisomers. The synthesis of enantiomerically pure forms of this diol would open the door to its use in asymmetric catalysis.
The diol functionality can be used to chelate to a metal center, creating a chiral environment that can induce stereoselectivity in a variety of reactions, such as asymmetric hydrogenation, epoxidation, or Diels-Alder reactions. The nitro groups, being strong electron-withdrawing groups, could influence the electronic properties of the metal center, potentially enhancing its catalytic activity or selectivity.
Exploration of Structure-Reactivity Relationships for Designing New Chemical Entities with Targeted Chemical Properties
The systematic modification of the this compound scaffold would allow for a detailed exploration of structure-reactivity relationships. The interplay between the electron-withdrawing nitro groups and the hydrogen-bond-donating hydroxyl groups can be fine-tuned by altering the length of the alkyl chain or by introducing substituents at other positions.
Application as a Building Block in the Synthesis of Dendrimers or Polymers (without discussion of final material properties)
Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. nih.govdongguk.edu The bifunctional nature of this compound makes it a potential building block for the synthesis of novel dendrimers. For example, the diol could serve as a branching unit, with each hydroxyl group providing a point for the attachment of further dendritic wedges. The nitro groups on the surface of the resulting dendrimer could then be used for further functionalization.
In polymer chemistry, diols are fundamental monomers for the synthesis of polyesters, polycarbonates, and polyurethanes. dongguk.edursc.org The incorporation of this compound into a polymer backbone would introduce both nitro functionalities and stereocenters along the chain. This could lead to the synthesis of polymers with interesting chemical and physical properties. The nitro groups could serve as sites for cross-linking or for post-polymerization modification.
Future Research Directions and Unexplored Avenues for 2,7 Dinitrooctane 3,6 Diol
Discovery of Unprecedented Synthetic Routes and Reaction Methodologies
The development of novel synthetic pathways to 2,7-Dinitrooctane-3,6-diol is paramount for enabling its broader study and application. Current methodologies often rely on classical nitroaldol (Henry) reactions, which may lack optimal stereocontrol and efficiency. Future research should focus on more sophisticated and elegant synthetic strategies.
One promising avenue is the exploration of asymmetric catalysis . A hypothetical route could involve the asymmetric dihydroxylation of a (2E,6E)-octa-2,6-diene precursor followed by a stereoretentive nitration. Alternatively, developing a catalytic, enantioselective double Henry reaction between a dialdehyde, such as succinaldehyde, and two equivalents of nitropropane would be a highly convergent and atom-economical approach.
Further research could investigate flow chemistry for the synthesis. Nitration reactions, in particular, can be exothermic and challenging to control on a large scale. A microreactor-based flow synthesis could offer superior temperature control, enhanced safety, and the potential for higher yields and purity, minimizing the formation of hazardous byproducts. nih.gov
Exploration of organocatalysis also presents a significant opportunity. Chiral organocatalysts could be designed to control the stereochemistry of the two adjacent chiral centers (C3/C6 and C2/C7) during the carbon-carbon bond formation, providing access to specific stereoisomers of the diol.
Table 1: Potential Novel Synthetic Strategies for this compound
| Synthetic Strategy | Potential Precursors | Key Advantages | Research Focus |
|---|---|---|---|
| Asymmetric Dihydroxylation | (2E,6E)-2,7-Dinitroocta-2,6-diene | High stereocontrol over diol formation. | Development of suitable dinitroalkene substrate; optimization of Sharpless or similar dihydroxylation conditions. |
| Catalytic Double Henry Reaction | Succinaldehyde, Nitropropane | High atom economy; convergent synthesis. | Design of effective chiral ligands for stereocontrol; suppression of polymerization and side reactions. |
| Flow Chemistry Synthesis | Appropriate aldehyde and nitroalkane | Enhanced safety for nitration steps; improved yield and purity; scalability. | Reactor design; optimization of flow parameters (residence time, temperature, stoichiometry). |
| Organocatalytic Approaches | Glyoxal, 1-Nitropropane | Metal-free catalysis; access to specific enantiomers. | Design of bifunctional chiral catalysts (e.g., thiourea or amine-based) to control multiple stereocenters. |
Advanced Computational Guidance for Novel Derivatizations and Reaction Predictions
Computational chemistry is a powerful tool for accelerating research by predicting molecular properties and reaction outcomes, thereby minimizing trial-and-error experimentation. For this compound, in-silico methods can provide invaluable guidance for designing novel derivatives and predicting their behavior.
Density Functional Theory (DFT) calculations can be employed to:
Predict Reaction Pathways: Model the transition states of potential reactions, such as esterification of the hydroxyl groups or reduction of the nitro groups, to predict the most favorable conditions and potential byproducts.
Elucidate Stereochemical Outcomes: Calculate the energy differences between various diastereomeric transition states in asymmetric syntheses to predict which catalyst or conditions will yield the desired stereoisomer.
Design Novel Derivatives: Screen virtual libraries of derivatives (e.g., ethers, esters, carbamates) by calculating their electronic properties, stability, and potential for intermolecular interactions.
For instance, computational models could predict the relative acidity of the protons alpha to the nitro groups, guiding the design of selective alkylation or condensation reactions at these positions.
Table 2: Hypothetical Computationally Predicted Properties of this compound Derivatives
| Derivative | Predicted Property | Computational Method | Potential Implication |
|---|---|---|---|
| 3,6-Diacetyl-2,7-dinitrooctane | Increased lipophilicity | DFT, Molecular Dynamics | Modified solubility for formulation studies. |
| 2,7-Diaminooctane-3,6-diol | Altered hydrogen bonding capacity | DFT, QTAIM | Potential as a ligand for coordination chemistry or building block for polyamides. |
| 2,7-Dinitrooctane-3,6-diyl dinitrate | High energy density | Isodesmic Reactions, Heats of Formation | Exploration as a potential energetic plasticizer. |
Exploration of Multicomponent Reactions and Domino Sequences Involving Dinitrodiols
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, represent a highly efficient and sustainable synthetic strategy. nih.gov Similarly, domino (or cascade) reactions allow for the formation of multiple chemical bonds in sequence without isolating intermediates. nih.gov These advanced synthetic methodologies remain largely unexplored for the synthesis and functionalization of this compound.
A future research direction would be to design an MCR that assembles the dinitrodiol core in one pot. A hypothetical example could be a reaction between a protected dialdehyde, a nitroalkane, and a silylating agent, which could form the carbon skeleton and protect the hydroxyl groups simultaneously.
Furthermore, the existing this compound scaffold could serve as a substrate for subsequent domino reactions. For example, a domino sequence initiated by the reduction of the nitro groups to amines, followed by an intramolecular cyclization with a suitable tethered electrophile, could lead to novel heterocyclic structures, such as substituted piperidines or pyrrolidines, which are common motifs in pharmaceuticals.
Integration with Principles of Sustainable Chemistry in Synthesis and Transformation
Future research must prioritize the integration of green chemistry principles to ensure that the synthesis and transformation of this compound are environmentally benign. alliedacademies.org This involves a holistic approach to chemical processes, from starting materials to final products.
Key areas for integration include:
Use of Renewable Feedstocks: Investigating synthetic routes that start from bio-based platform chemicals, such as derivatives of furfural or levulinic acid, rather than petroleum-based precursors.
Catalysis: Shifting from stoichiometric reagents to catalytic alternatives, such as biocatalysis (using enzymes like nitroreductases or lipases) or heterogeneous catalysis, which simplifies product purification and allows for catalyst recycling. jddhs.com
Safer Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, supercritical CO₂, or ionic liquids.
Atom Economy: Designing synthetic routes, such as MCRs, that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. nih.govnih.gov
Energy Efficiency: Employing energy-efficient techniques like microwave-assisted or ultrasound-assisted synthesis to reduce reaction times and energy consumption. jddhs.com
Table 3: Application of Green Chemistry Principles to this compound Synthesis
| Green Chemistry Principle | Conventional Approach | Proposed Green Alternative |
|---|---|---|
| Waste Prevention | Multi-step synthesis with purification at each stage. | One-pot or domino reaction sequences. nih.gov |
| Atom Economy | Use of protecting groups, leading to extra steps and waste. | Protecting-group-free synthesis; MCRs. |
| Less Hazardous Synthesis | Use of strong mineral acids/bases and hazardous solvents. | Biocatalysis; use of solid acid/base catalysts; water as a solvent. |
| Catalysis | Stoichiometric reagents for oxidation/reduction. | Heterogeneous catalysts or enzymes for selective transformations. jddhs.com |
| Use of Renewable Feedstocks | Petroleum-derived starting materials. | Synthesis from bio-derived platform chemicals. alliedacademies.org |
Investigation of Supramolecular Interactions and Self-Assembly of Dinitrodiol Derivatives
The this compound molecule possesses multiple functional groups capable of engaging in strong and directional non-covalent interactions, particularly hydrogen bonding (from the -OH groups) and dipole-dipole interactions (from the -NO₂ groups). This structural feature makes it an intriguing candidate for research in supramolecular chemistry and crystal engineering.
Future investigations should focus on how these interactions can be programmed to guide the self-assembly of the molecule into well-defined, higher-order architectures.
Co-crystal Formation: Systematically exploring the co-crystallization of this compound with other molecules (co-formers) could lead to new crystalline materials with tailored physical properties, such as solubility or stability.
Organogelation: Derivatization of the diol backbone with long alkyl chains could produce amphiphilic molecules capable of self-assembling into fibrous networks in organic solvents, leading to the formation of supramolecular organogels.
Liquid Crystals: The rigid dinitrodiol core, when functionalized with appropriate mesogenic units, could be a building block for novel thermotropic liquid crystalline materials.
Understanding and controlling the self-assembly of this dinitrodiol and its derivatives could pave the way for its use in advanced materials, such as sensors, stimuli-responsive materials, or templates for nanomaterial synthesis.
Q & A
Q. Can it serve as a precursor for novel heterocyclic compounds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
